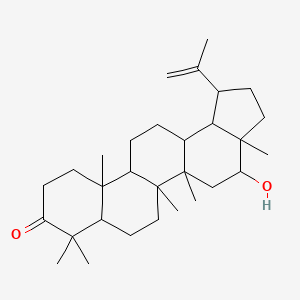

16beta-Hydroxylup-20(29)-en-3-one

Beschreibung

Eigenschaften

Molekularformel |

C30H48O2 |

|---|---|

Molekulargewicht |

440.7 g/mol |

IUPAC-Name |

4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3 |

InChI-Schlüssel |

SOKRNBGSNZXYIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2O)C)C)(C)C)C)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Studies

The distribution of 16beta-Hydroxylup-20(29)-en-3-one and its derivatives is found across several plant families, indicating a broad yet specific chemotaxonomic significance.

Identification in Acacia cedilloi (Fabaceae)

Research has documented the presence of this compound in Acacia cedilloi, a member of the Fabaceae family. isca.meresearchgate.net While detailed phytochemical studies on this specific species are not extensively available in recent literature, related research on other Acacia species, such as Acacia mellifera, has revealed the isolation of numerous lupane-type triterpenoids. nih.gov These studies often involve the extraction of plant material with organic solvents, followed by chromatographic separation to isolate individual compounds. nih.gov

Presence in Viburnum sambucinum (Caprifoliaceae)

The compound this compound has been reported in Viburnum sambucinum, a species belonging to the Caprifoliaceae family. researchgate.net The genus Viburnum is known to be a rich source of various triterpenoids. While direct and recent phytochemical investigations on Viburnum sambucinum are limited in readily accessible databases, the chemical profile of the genus supports the potential for isolating such lupane (B1675458) derivatives.

Reported Isolation from Fluorensia resinosa

The isolation of this compound has also been reported from Fluorensia resinosa. isca.meresearchgate.net This finding highlights the distribution of this triterpenoid (B12794562) in the Asteraceae family, of which Fluorensia is a member.

Occurrence in Maytenus Species (Celastraceae)

The Celastraceae family, particularly the genus Maytenus, stands out as a significant source of this compound and its analogs. Phytochemical investigation of Maytenus chiapensis has led to the successful isolation of 16-hydroxy-3-oxo-20(29)-lupene, another name for the target compound. researchgate.net This discovery marked the first instance of this compound being found within the Celastraceae family. researchgate.net The isolation was achieved through maceration of the plant material with a 1:1 mixture of petroleum ether and diethyl ether, followed by chromatographic and spectroscopic analysis. researchgate.net

Furthermore, studies on Maytenus apurimacensis have resulted in the isolation of several new lupane triterpenes, including 3α,16β,28-Trihydroxylup-20(29)-ene, a structurally related compound. researchgate.net

Isolation from Stauntonia obovatifoliola and Monteverdia apurimacensis

The presence of this compound has been documented in Stauntonia obovatifoliola and Monteverdia apurimacensis. chemsociety.org.ng Monteverdia is a genus that is closely related to, and sometimes considered inclusive of, Maytenus, which aligns with the established occurrence of this compound within the Celastraceae family.

Phytochemical Methodologies for Isolation

The isolation of this compound from its natural sources generally follows a series of established phytochemical techniques. The initial step typically involves the extraction of dried and powdered plant material with a suitable organic solvent or a series of solvents with increasing polarity.

A common procedure includes:

Extraction: Maceration or Soxhlet extraction of the plant material with solvents such as hexane, chloroform (B151607), ethyl acetate, or methanol (B129727) to obtain a crude extract. For instance, the isolation from Maytenus chiapensis utilized a petroleum ether/diethyl ether mixture. researchgate.net

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatography: The resulting fractions are then purified using various chromatographic techniques:

Column Chromatography: This is a fundamental method for the initial separation of compounds. Silica (B1680970) gel or alumina (B75360) are common stationary phases.

Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the solvent.

High-Performance Liquid Chromatography (HPLC): This technique is often used for the final purification of the compound, providing high resolution and purity.

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique helps to determine the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

The application of these methodologies has been crucial in the identification and characterization of this compound and other related triterpenoids from a diverse range of plant species.

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Family | Compound | Reference |

| Acacia cedilloi | Fabaceae | This compound | isca.meresearchgate.net |

| Viburnum sambucinum | Caprifoliaceae | This compound | researchgate.net |

| Fluorensia resinosa | Asteraceae | This compound | isca.meresearchgate.net |

| Maytenus chiapensis | Celastraceae | 16-hydroxy-3-oxo-20(29)-lupene | researchgate.net |

| Maytenus apurimacensis | Celastraceae | 3α,16β,28-Trihydroxylup-20(29)-ene | researchgate.net |

| Stauntonia obovatifoliola | Lardizabalaceae | This compound | chemsociety.org.ng |

| Monteverdia apurimacensis | Celastraceae | This compound | chemsociety.org.ng |

| Acacia mellifera | Fabaceae | Lupane Triterpenoids | nih.gov |

Extraction Techniques from Plant Materials

The initial step in studying the chemical constituents of plants like those from the Glochidion genus involves the extraction of organic compounds from the plant matrix. A common and effective method is sequential extraction with solvents of increasing polarity. biomedicineonline.org This technique allows for the separation of compounds based on their solubility.

Typically, the dried and powdered plant material, such as the leaves or stems, is first subjected to extraction with a non-polar solvent like petroleum ether or n-hexane. nih.govbiomedicineonline.org This is followed by extraction with solvents of intermediate polarity, such as chloroform or ethyl acetate, and finally with a highly polar solvent like methanol or ethanol. nih.govhealthinformaticsjournal.com This systematic approach ensures that a wide spectrum of compounds, from lipids and non-polar triterpenoids to more polar glycosides and flavonoids, are efficiently extracted for further analysis. The resulting crude extracts are then concentrated under reduced pressure to yield a residue that can be subjected to purification.

Chromatographic Purification Strategies

Following extraction, the complex mixture of compounds in the crude extract must be separated to isolate individual molecules. Chromatographic techniques are indispensable for this purpose. Column chromatography is a fundamental method used for the initial fractionation of the extract. healthinformaticsjournal.comisca.me The extract is loaded onto a stationary phase, typically silica gel, and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. isca.me

Fractions collected from the column are often monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest. researchgate.net Fractions with similar TLC profiles may be combined and subjected to further rounds of column chromatography, often with different solvent systems or stationary phases, to achieve a higher degree of purification. For the final purification of a compound like this compound, techniques such as preparative high-performance liquid chromatography (HPLC) may be employed to yield a pure sample. mdpi.com

Spectroscopic Approaches for Structure Elucidation in Natural Product Chemistry

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation. scielo.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a lupane triterpenoid like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the isopropenyl group (typically around 4.6-4.7 ppm) and numerous signals for the methyl groups on the pentacyclic core. sciencebiology.org The presence of a hydroxyl group at C-16 would give rise to a specific signal for the proton attached to this carbon.

¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule. sciencebiology.org For this compound, one would expect to see signals corresponding to the 30 carbon atoms of the lupane skeleton. Key signals would include those for the ketone carbonyl at C-3 (typically downfield), the olefinic carbons of the double bond at C-20 and C-29, and the carbon bearing the hydroxyl group at C-16. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is crucial for assembling the complete carbon framework and placing the functional groups. isca.mescielo.br

Table 1: Expected ¹H and ¹³C NMR Spectral Data for the Lupane Skeleton of this compound

| Position | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm) |

| 3 | ~218.0 | - |

| 16 | ~75.0 | Signal for CH-OH |

| 20 | ~150.0 | - |

| 29 | ~109.0 | ~4.6-4.7 (d) |

| 30 | ~19.0 | ~1.7 (s) |

| (Note: These are approximate values based on related compounds and are subject to variation based on the specific solvent and experimental conditions.) |

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. sciencebiology.org High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For lupane triterpenoids, characteristic fragmentation patterns can help to confirm the basic skeleton. sciencebiology.org The molecular ion peak for this compound would be expected at an m/z corresponding to the molecular formula C₃₀H₄₈O₂.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. healthinformaticsjournal.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹) and the ketone (C=O) group (a sharp band around 1710 cm⁻¹). The C=C stretching of the double bond would also be visible.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ~3400 (broad) |

| Ketone (C=O) | ~1710 (sharp) |

| Alkene (C=C) | ~1640 |

| C-H stretching | ~2850-2960 |

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light. This is a characteristic physical property for chiral molecules like triterpenoids. The specific rotation value, [α]D, is a standard parameter reported for newly isolated natural products and is dependent on the compound's three-dimensional structure. This data is crucial for comparing with literature values of known compounds or for characterizing a new natural product.

Synthesis and Chemical Modifications of 16beta Hydroxylup 20 29 En 3 One and Its Analogues

Semisynthetic Pathways from Natural Precursors

The generation of 16beta-Hydroxylup-20(29)-en-3-one is principally achieved through the chemical modification of naturally occurring lupane (B1675458) triterpenoids. These precursors, isolated from various plant sources, provide a readily available scaffold for targeted synthesis.

The most direct semisynthetic route to this compound starts from calenduladiol (B1668229). Calenduladiol is chemically identified as lup-20(29)-ene-3β,16β-diol nih.gov. The target compound, this compound, is essentially the 3-keto derivative of calenduladiol.

The key transformation is the selective oxidation of the hydroxyl group at the C-3 position while preserving the hydroxyl group at the C-16 position. The hydroxyl group at C-3 is a secondary alcohol, making it susceptible to oxidation to a ketone. The hydroxyl group at C-16 is also secondary, presenting a challenge in selectivity. However, the steric environment around the two hydroxyl groups can influence their reactivity, potentially allowing for selective oxidation. Standard oxidizing agents for converting secondary alcohols to ketones are employed in this process.

Another significant precursor for the synthesis of lupane derivatives is lupeol (B1675499) (lup-20(29)-en-3β-ol) nih.govresearchgate.net. The conversion of lupeol to this compound is a more complex undertaking as it requires the introduction of a hydroxyl group at the C-16 position, in addition to the oxidation of the C-3 hydroxyl group.

The introduction of functionality at the C-16 position, which is a non-activated carbon, typically involves multi-step synthetic sequences or biotechnological methods. For instance, microbial biotransformation has been shown to introduce hydroxyl groups at various positions on the triterpenoid (B12794562) skeleton, including C-16 mdpi.com. Following the introduction of the 16β-hydroxyl group to form calenduladiol, the subsequent oxidation at C-3 would proceed as described above. The synthesis of various lupeol derivatives has been extensively explored to enhance its biological activities nih.govnih.gov.

Specific Chemical Transformations

The synthesis of this compound and its analogues involves several key chemical reactions, with oxidation being the most prominent.

Oxidation is a fundamental tool in the modification of lupane triterpenoids. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a classic and effective method for the oxidation of secondary alcohols to ketones. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is rapid and typically provides high yields. wikipedia.org In the context of synthesizing this compound from calenduladiol, Jones reagent can be used to oxidize the C-3 hydroxyl group. Careful control of reaction conditions may be necessary to achieve selectivity over the C-16 hydroxyl group.

Selenium dioxide (SeO₂) is another important oxidizing agent in triterpenoid chemistry, though it is primarily known for a different type of transformation.

Selenium dioxide is the reagent of choice for allylic oxidation, which introduces an oxygen-containing functional group at a position adjacent to a double bond. ias.ac.in In the lupane skeleton, the isopropenyl group at C-19 provides an allylic position at C-30. An example of this is the preparation of 30-oxo-calenduladiol from calenduladiol using SeO₂. nih.govresearchgate.net This reaction highlights the utility of SeO₂ in functionalizing the lupane skeleton at the allylic position, leading to a different class of derivatives compared to the target compound.

Preparation and Characterization of Synthetic and Semisynthetic Derivatives

The preparation of derivatives of this compound allows for the exploration of structure-activity relationships. These derivatives are synthesized through further chemical modifications of the parent compound or its precursors. For example, the ketone group at C-3 can be converted into an oxime by reaction with hydroxylamine (B1172632) hydrochloride.

The characterization of these new compounds is crucial to confirm their structures. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position and stereochemistry of substituents. isca.inresearchgate.net For instance, the successful oxidation of the C-3 hydroxyl group to a ketone is confirmed by the disappearance of the carbinol proton signal and the appearance of a characteristic downfield signal for the carbonyl carbon in the ¹³C NMR spectrum. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the synthesized compounds. mdpi.com

Below are tables summarizing the key reactions and characterization data for related compounds.

Table 1: Key Synthetic Transformations in the Lupane Series

| Precursor | Reagent/Reaction | Product | Reference |

|---|---|---|---|

| Calenduladiol | Selective Oxidation (e.g., Jones Reagent) | This compound | nih.govorganic-chemistry.org |

| Lupeol | Multi-step synthesis/Biotransformation | Calenduladiol | nih.govmdpi.com |

| Calenduladiol | SeO₂ (Allylic Oxidation) | 30-Oxo-calenduladiol | nih.govresearchgate.net |

| Lupeol | Oxone® | Lupenone and other oxidized derivatives | mdpi.com |

Table 2: Spectroscopic Data for Characterization of Lupane Scaffolds

| Compound | Technique | Key Signals/Observations | Reference |

|---|---|---|---|

| Lupenone | ¹³C NMR | Carbonyl signal at C-3. | isca.in |

| Lupeol | ¹H NMR | Doublet of doublets for the secondary hydroxyl proton at C-3; two olefinic protons for the exocyclic double bond. | isca.in |

| 30-Oxo-calenduladiol | ¹H & ¹³C NMR | Signals corresponding to an aldehyde group at C-30. | nih.gov |

| Friedelin derivative | ¹³C NMR | Carbonyl carbon signal at δC 218.2. | mdpi.com |

Sulfated Derivatives

The introduction of sulfate (B86663) groups into the structure of lupane triterpenoids is a strategy to modify their physicochemical properties and biological activity. While direct sulfation of this compound is not extensively documented, studies on analogous lupane triterpenoids provide insight into this type of modification.

For instance, new sulfated lupane triterpenes have been isolated from natural sources. From the roots of Gypsophila repens, two such compounds were identified:

(3β)-3-O-(sulfo)lup-20(29)-en-23,28-dioic acid (Gypsophilin) nih.gov

(3β)-3-O-(sulfo)lup-20(29)-en-23,28-dioic acid-28-O-β-D-glucopyranosyl ester (Gypsophilinoside) nih.gov

The structures of these compounds were determined using spectroscopic methods, including 1D and 2D NMR, as well as mass spectrometry. nih.gov These natural products demonstrate that sulfation, primarily at the C-3 hydroxyl position, is a modification that occurs in nature for the lupane skeleton. This suggests a viable route for the synthetic or semi-synthetic creation of sulfated derivatives of other lupane triterpenoids to explore their therapeutic potential.

Table 1: Examples of Sulfated Lupane Triterpenoid Analogues

| Compound Name | Parent Triterpenoid | Position of Sulfation | Natural Source |

|---|---|---|---|

| Gypsophilin | Lupane | C-3 | Gypsophila repens nih.gov |

Acetylated Derivatives

Acetylation is a common chemical modification used to alter the lipophilicity and activity of natural products. For lupane triterpenoids, this typically involves the acetylation of hydroxyl groups, most commonly at the C-3 and C-28 positions.

Synthetic strategies for creating acetylated derivatives often involve reacting the parent triterpenoid with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. For example, hemisuccinates, hemiphthalates, and acetylsalicylates of lupeol and betulin (B1666924) have been synthesized by reacting them with the corresponding acid anhydrides or chlorides. nih.gov In another study, 2β,3β-diols of the lupane skeleton were acetylated using acetic anhydride to produce diacetate derivatives, which were then used as intermediates for creating more complex conjugates. mdpi.com

The extraction of triterpenoids from natural sources can also yield acetylated forms. Research using supercritical carbon dioxide for extraction has shown that acetylated triterpenoid acids are more readily extracted than their non-acetylated counterparts. nih.gov This highlights that acetylation is a key feature affecting the physicochemical properties of these compounds.

Oxime Derivatives

The ketone group at the C-3 position of this compound and its analogues, such as betulonic acid, provides a reactive site for the synthesis of various derivatives, including oximes. The formation of an oxime introduces a C=N-OH group, which can serve as a linker to create hybrid molecules with potentially enhanced or novel biological activities.

An efficient method for creating such hybrids involves the acylation of indazolone oximes with betulonic acid chloride, which is an analogue of the title compound. nih.gov This reaction forms a novel lupane triterpenoid-indazolone hybrid connected by an oxime ester linkage. The resulting betulonic acid conjugates can be further modified, for instance, through diastereoselective reduction with sodium borohydride (B1222165) (NaBH₄), to yield the corresponding betulinic acid-indazolone hybrids. nih.gov The structures of these complex molecules have been confirmed using X-ray crystallography and 2D NMR analysis. nih.gov

Table 2: Synthesis of Lupane Triterpenoid-Indazolone Hybrids

| Starting Material | Key Reagent | Product Type |

|---|---|---|

| Betulonic acid chloride | 6,7-dihydro-1H-indazol-4(5H)-one oximes | Betulonic acid-indazolone hybrid nih.gov |

Other Functional Group Modifications

Beyond sulfation, acetylation, and oxime formation, a wide range of other functional group modifications have been explored on the lupane skeleton to generate novel analogues. These modifications often target the C-3, C-16, C-28, and C-30 positions.

Oxidation:

Oxidation at C-16: The introduction of a carbonyl group at the C-16 position of the lupane skeleton has been shown to be a key transformation for enhancing certain biological activities. nih.govresearchgate.net This modification can be achieved using reagents like selenium oxide through allylic oxidation. nih.gov

Jones's Oxidation: This method is commonly used to oxidize hydroxyl groups. For instance, it can convert the 3β-hydroxy group of betulin to a 3-keto group, forming betulone (B1248025). nih.gov

Modifications at C-3 and C-30:

The C-3 ketone can be reacted with various carbon-centered nucleophiles, such as organolithium, organomagnesium, and organoindium reagents, to install new carbon chains. mdpi.com This allows for the creation of a diverse library of C-3 alkyl derivatives.

Modifications at C-28:

The C-28 carboxylic acid of betulinic acid can be converted into amides by coupling with amino acids, such as L-leucine methyl ester, to form hybrid compounds. scispace.com

A variety of esters, including cinnamates and p-methoxycinnamates, have been synthesized at the C-28 position of betulin via reactions with the appropriate acid chlorides or anhydrides. nih.gov

These diverse modifications demonstrate the chemical tractability of the lupane skeleton and the potential for creating a vast array of derivatives with tailored properties.

Biocatalytic Transformations of Triterpenoids

Biotransformation, using whole microbial cells or isolated enzymes, offers a powerful and environmentally friendly alternative to traditional chemical synthesis for modifying complex molecules like triterpenoids. thescipub.com This approach is particularly valuable for its ability to perform highly specific reactions under mild conditions, often achieving transformations that are difficult or impossible through conventional chemistry. thescipub.comnih.gov

Microbial-Catalyzed Biotransformations

A variety of microorganisms, particularly fungi and bacteria, have been successfully employed to catalyze the transformation of lupane-type triterpenoids. thescipub.com These whole-cell systems can perform a range of reactions, including hydroxylations, oxidations, and ring-opening reactions. nih.gov

Fungal Biotransformations:

Fungi are considered highly effective biocatalysts for triterpenoid modification due to their tolerance to the antibacterial properties of these compounds. thescipub.com

Chaetomium longirostre has been used to transform betulin and betulonic acid into several novel seco-lupane derivatives, including 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid and 7β,15α-dihyroxy-3-oxolup-20(29)-en-28-oic acid. nih.gov

Cunninghamella blakesleeana and Rhodotorula mucilaginosa are other fungal species noted for their high conversion rates of lupane triterpenoids. thescipub.com For example, Rhodotorula mucilaginosa can convert betulin into betulone. thescipub.com

Bacterial Biotransformations:

Bacteria from the genus Rhodococcus have demonstrated the ability to convert betulin to betulone with high efficiency, with conversion rates reportedly increased in the presence of n-hexadecane. thescipub.com

Bacillus species have also been utilized for the biotransformation of betulin into betulinic acid. researchgate.net

Regioselective and Stereoselective Conversions

A key advantage of microbial-catalyzed transformations is their high degree of regioselectivity and stereoselectivity, allowing for the precise modification of specific carbon atoms on the complex triterpenoid skeleton. nih.gov This specificity is largely attributed to the action of enzymes like cytochrome P450 monooxygenases. thescipub.com

Regioselective Hydroxylation: Microbial systems can introduce hydroxyl groups at positions that are chemically unreactive. For example, the fungus Cunninghamella elegans has been shown to hydroxylate betulinic acid at the C-1 and C-7 positions. thescipub.com Microbial transformation of betulonic acid with Chaetomium longirostre resulted in hydroxylation at the C-7 and C-15 positions. nih.gov

Stereoselective Reactions: Biotransformations can produce pure enantiomers or diastereomers. The reduction of a C-3 ketone on the lupane skeleton, for instance, can be performed stereoselectively to yield a specific alcohol isomer. researchgate.net

This enzymatic precision allows for the generation of novel analogues with defined stereochemistry, which is crucial for structure-activity relationship studies and the development of new therapeutic agents. thescipub.com

Mechanistic Investigations of Biological Activities

Anticancer Mechanisms

Research has highlighted the potential of 16β-Hydroxylup-20(29)-en-3-one and related lupane-type triterpenes as anticancer agents. nih.govresearchgate.net Their efficacy appears to stem from their ability to trigger programmed cell death, known as apoptosis, and to halt the proliferation of cancer cells by interfering with the cell cycle.

Induction of Apoptosis

Apoptosis is a fundamental process for removing damaged or unwanted cells, and its induction in cancer cells is a key strategy for anticancer therapies. Evidence suggests that derivatives of lup-20(29)-ene, a class of compounds to which 16β-Hydroxylup-20(29)-en-3-one belongs, can initiate apoptosis through various interconnected pathways.

A critical step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes are present in an inactive form in healthy cells and are activated in a cascade-like manner upon receiving an apoptotic signal. Studies on related lupane (B1675458) triterpenes have demonstrated the activation of key caspases, including caspase-3 and caspase-9. nih.gov Caspase-9 is an initiator caspase, often associated with the mitochondrial pathway of apoptosis, while caspase-3 is an executioner caspase responsible for cleaving various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov The activation of these caspases is a strong indicator of the pro-apoptotic potential of these compounds. nih.gov

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). nih.gov The balance between these proteins determines the cell's fate. Research on lupeol (B1675499), a related triterpene, shows that it can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, a key event in the initiation of mitochondrial-mediated apoptosis. nih.gov

Following the loss of mitochondrial membrane potential, the outer mitochondrial membrane becomes permeabilized, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov One of the most critical of these factors is cytochrome c. nih.govembopress.org Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. nih.gov The release of cytochrome c from the mitochondria is a well-documented step in the apoptotic process induced by various stimuli, including certain anticancer agents. nih.govembopress.org

The biochemical events of apoptosis culminate in distinct morphological changes within the cell. nih.govbohrium.com These hallmarks include the shrinkage of the cell, condensation of chromatin in the nucleus, and fragmentation of the nucleus and the cell itself into membrane-bound apoptotic bodies. bohrium.comnih.gov These bodies are then efficiently cleared by phagocytic cells, preventing an inflammatory response. nih.gov The observation of these morphological changes, such as chromatin condensation and nuclear fragmentation, in cells treated with related lupane triterpenes provides visual confirmation of apoptosis induction. nih.govbohrium.com

Cell Cycle Arrest

In addition to inducing apoptosis, another significant anticancer mechanism of some lupane triterpenes is the ability to cause cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that governs cell division. By halting the progression of the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. For instance, a derivative of betulin (B1666924), a lupane-type triterpene, has been shown to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1. nih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their growth.

Table 1: of Related Lupane Triterpenes

| Mechanism | Key Molecular Events | Observed Effects | References |

|---|---|---|---|

| Induction of Apoptosis | Activation of Caspase-3 and Caspase-9 | Execution of programmed cell death | nih.gov |

| Modulation of Bax/Bcl-2 protein ratio | Increased pro-apoptotic signaling | nih.gov | |

| Release of Cytochrome c from mitochondria | Formation of apoptosome and caspase activation | nih.govnih.gov | |

| Chromatin condensation, nuclear fragmentation | Characteristic morphological changes of apoptosis | nih.govbohrium.com | |

| Cell Cycle Arrest | Downregulation of Cyclin D1 | Halt in G0/G1 phase of the cell cycle | nih.gov |

Inhibition at G0/G1 Phase

No information was found regarding the ability of 16beta-Hydroxylup-20(29)-en-3-one to cause cell cycle inhibition at the G0/G1 phase.

Arrest at G1/S Phase

There is no available data on the effects of this compound on cell cycle arrest at the G1/S transition.

Blockade at G2/M Phase

Research detailing any potential blockade of the G2/M phase of the cell cycle by this compound is not present in the search results.

Modulation of Cell Cycle Checkpoint Proteins (e.g., p21)

No studies were identified that investigated the modulation of cell cycle checkpoint proteins, such as p21, by this compound.

Antiproliferative Effects

While other similar compounds have demonstrated antiproliferative effects nih.govresearchgate.netmdpi.comnih.gov, specific studies detailing the antiproliferative properties of this compound are not available in the provided search results.

Modulation of Cellular Signaling Pathways

ERK/JNK/AKT Pathway Downregulation

There is no information available from the searches conducted on the modulation of the ERK/JNK/AKT signaling pathway by this compound.

PI3K/AKT Signaling Cascade Regulation

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention. The activation of this pathway involves the phosphorylation of AKT, a serine/threonine kinase. nih.gov

Emerging evidence suggests that this compound may regulate this crucial cascade. In laboratory settings, the activity of the PI3K/AKT pathway can be assessed by measuring the levels of phosphorylated AKT (p-AKT). nih.gov Inhibition of this phosphorylation is a key indicator of a compound's ability to disrupt the pathway's signaling. Studies on related compounds have shown that targeting this pathway can lead to a reduction in cancer cell survival. nih.gov While direct quantitative data for this compound's effect on AKT phosphorylation is still emerging, its structural characteristics suggest a potential to interact with components of this pathway.

NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. plos.org In the context of cancer, NF-κB is a key player in promoting inflammation, which in turn can drive tumor growth and progression. science.gov The inhibition of NF-κB is therefore a significant area of anti-cancer research.

The mechanism of NF-κB inhibition often involves preventing the degradation of its inhibitor, IκBα. mdpi.com When IκBα is degraded, NF-κB is free to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Compounds that can stabilize IκBα or block the activity of the IκB kinase (IKK) complex are considered potential NF-κB inhibitors. plos.org The anti-inflammatory properties of various natural compounds have been attributed to their ability to suppress NF-κB activation. plos.org

Anti-Metastatic Activity (Inhibition of Migration and Invasion)

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This process involves the migration and invasion of cancer cells through the extracellular matrix. nih.gov In vitro assays, such as the wound healing assay and the Matrigel invasion assay, are commonly used to assess the anti-metastatic potential of chemical compounds. nih.govnih.govnih.gov

The wound healing assay measures the ability of a compound to inhibit the collective migration of cells to close a "wound" or gap created in a cell monolayer. nih.gov The Matrigel invasion assay, on the other hand, evaluates the ability of cancer cells to invade a basement membrane-like barrier. nih.gov

Table 1: Investigational Approaches for Anti-Metastatic Activity

| Assay | Principle | Endpoint Measurement |

| Wound Healing Assay | Measures the rate of closure of a mechanically created gap in a confluent cell monolayer. nih.govnih.gov | Change in the area of the gap over time. nih.gov |

| Matrigel Invasion Assay | Assesses the ability of cells to invade through a layer of Matrigel, a reconstituted basement membrane. nih.gov | Number of cells that have migrated through the Matrigel layer. |

Anti-Angiogenesis Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. researchgate.net The inhibition of angiogenesis is a key strategy in cancer therapy. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely used in vitro model to screen for anti-angiogenic compounds. researchgate.netnih.govresearchgate.netnih.govembopress.org

In this assay, HUVECs are cultured on a layer of Matrigel, which induces them to form capillary-like structures, or "tubes." The extent of tube formation, including the number of branch points and the total tube length, can be quantified to assess the anti-angiogenic activity of a test compound. nih.govresearchgate.net

Table 2: In Vitro Angiogenesis Inhibition Assessment

| Assay | Cell Type | Substrate | Key Parameters Measured |

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) researchgate.netnih.govresearchgate.netnih.govembopress.org | Matrigel researchgate.netnih.govresearchgate.net | Total tube length, number of branch points. nih.govresearchgate.net |

Anti-inflammatory Mechanisms

Chronic inflammation is a known driver of various diseases, including cancer. The anti-inflammatory effects of chemical compounds are often evaluated by their ability to modulate the production of inflammatory mediators and the activity of pro-inflammatory enzymes.

Inhibition of Inflammatory Mediators (e.g., IL-6, IL-8, Nitric Oxide)

Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are pro-inflammatory cytokines that play a significant role in the inflammatory response. mdpi.comnih.govnih.gov Nitric oxide (NO) is another important signaling molecule that, when produced in excess by inducible nitric oxide synthase (iNOS), can contribute to inflammation. mdpi.comnih.govnih.gov The levels of these mediators are often measured in cell culture supernatants following stimulation with an inflammatory agent like lipopolysaccharide (LPS). science.govmdpi.comnih.govnih.gov

Modulation of Pro-inflammatory Enzymes (iNOS, COX2)

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide and prostaglandins, respectively. plos.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov The expression of these enzymes can be measured at the protein level using techniques like Western blotting. nih.govresearchgate.netresearchgate.net The inhibition of iNOS and COX-2 expression is a hallmark of many anti-inflammatory compounds. plos.orgnih.gov

Table 3: Assessment of Anti-inflammatory Activity

| Target | Method of Measurement | Stimulus (Example) |

| IL-6, IL-8, Nitric Oxide | ELISA, Griess Assay mdpi.comnih.gov | Lipopolysaccharide (LPS) science.govmdpi.comnih.govnih.gov |

| iNOS, COX-2 Protein Expression | Western Blot nih.govresearchgate.netresearchgate.net | Lipopolysaccharide (LPS) nih.govresearchgate.netresearchgate.net |

Anticholinesterase Activity

This compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. This selectivity is a significant finding, as BChE plays a role in the progression of neurodegenerative diseases like Alzheimer's. The compound demonstrates a notable preference for BChE over acetylcholinesterase (AChE), which is a desirable characteristic for potential therapeutic agents targeting BChE.

| Enzyme | IC50 (µM) |

| Butyrylcholinesterase (BChE) | 21.4 |

| Acetylcholinesterase (AChE) | >100 |

Kinetic analyses have been conducted to elucidate the mechanism by which this compound inhibits BChE. These studies are crucial for understanding the nature of the interaction between the compound and the enzyme. The results of these kinetic studies help to characterize the type of inhibition, such as whether it is competitive, non-competitive, or uncompetitive, providing deeper insights into the inhibitory mechanism.

To visualize and understand the interaction at a molecular level, molecular docking studies have been performed. These computational simulations predict the binding conformation of this compound within the active site of BChE. The analysis of these docking studies reveals key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity. These models provide a structural basis for the observed selective inhibition of BChE.

Antimicrobial Mechanisms

The antimicrobial properties of this compound have been evaluated against various pathogenic bacteria. Research has demonstrated its activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound has shown the potential to inhibit the growth of these bacteria, indicating either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) effects.

| Bacterium | Activity |

| Escherichia coli | Active |

| Staphylococcus aureus | Active |

Antifungal Effects (e.g., against Candida albicans)

Although data specifically detailing the antifungal effects of this compound against Candida albicans is limited, research on other lupane triterpenoids has demonstrated notable antifungal properties. For instance, a study investigating the antimicrobial activity of various triterpenoids from Myrciaria floribunda found that while the methanol (B129727) extract showed activity against Staphylococcus aureus and Escherichia coli, it was inactive against Candida albicans and Candida krusei. nih.govresearchgate.net Another derivative, 2α,6α,30-trihydroxybetulinic acid, was also found to be inactive against all tested microorganisms, including Candida species. nih.gov

This suggests that the antifungal activity within the lupane class can be highly specific to the individual compound's structure. The presence and position of hydroxyl groups and other functional moieties can significantly influence their biological activity.

Mechanism: Alteration of Microbial Membrane Permeability

A primary mechanism by which many antimicrobial compounds, including some triterpenoids, exert their effects is through the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

For example, studies on various plant extracts containing triterpenoids have shown that they can induce functional changes in the cell membranes of Candida albicans. nih.gov This can be observed through assays that measure the incorporation of fluorescent probes like diphenylhexatriene (DPH) into the membrane, where a decrease in fluorescence indicates altered membrane dynamics. nih.gov Furthermore, some antifungal agents have been shown to enhance their effect at higher temperatures, suggesting a mechanism related to membrane fluidity and stress. nih.gov Saponins, a class of triterpenoid (B12794562) glycosides, are well-known for their ability to destabilize cellular membranes, leading to osmotic stress and cell lysis. researchgate.net Other bioactive compounds, such as flavonoids and terpenoids, can also disrupt membrane integrity and interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. researchgate.net Triterpenes have been noted to possess membranotropic activity, which allows them to increase mitochondrial membrane permeability and promote apoptosis. mdpi.com

Antituberculosis Mechanisms

The search for novel antituberculosis agents has led researchers to investigate various natural products, including lupane triterpenoids. While specific data on this compound is not available, studies on related compounds have shown promising results.

Betulinic acid and its derivatives have been a particular focus. For instance, betulinic acid methylenediol ester and betulinic acid itself, isolated from Syzygium guineense, have demonstrated anti-tuberculosis activity. researchgate.net The mechanism of action for many anti-tuberculosis drugs involves the inhibition of essential cellular processes such as cell wall synthesis or protein synthesis. unisciencepub.comunisciencepub.com The complex, lipid-rich cell wall of Mycobacterium tuberculosis presents a significant barrier to many antibiotics, making compounds that can penetrate or disrupt this barrier particularly valuable. unisciencepub.comunisciencepub.com

Research into synthetic derivatives has also yielded potent antitubercular agents. A series of lupane-type A-ring azepano-triterpenoids synthesized from betulin showed significant activity against Mycobacterium tuberculosis, including mono-resistant strains. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of M. tuberculosis RNAP (RNA polymerase). nih.govnih.gov The lipophilicity of triterpenoids is believed to be a key factor in their ability to penetrate the mycobacterial cell wall. nih.gov

| Compound/Derivative | Target Organism | Activity/Mechanism |

| Betulinic acid methylenediol ester | Mycobacterium tuberculosis | Antitubercular activity (MIC: 0.15 mg/mL) researchgate.net |

| Betulinic acid | Mycobacterium tuberculosis | Antitubercular activity (MIC: 0.60 mg/mL) researchgate.net |

| Azepano-triterpenoids (from betulin) | Mycobacterium tuberculosis | Potential inhibitors of RNAP nih.govnih.gov |

Antiviral/Anti-HIV Mechanisms (for related lupanes)

Lupane-type pentacyclic triterpenoids have been extensively studied for their potential as anti-HIV agents. nih.gov These compounds offer a versatile structural platform for the development of new drugs. nih.gov

One of the most well-known examples is bevirimat, a derivative of betulinic acid, which was developed as a first-in-class HIV-1 maturation inhibitor. nih.govmdpi.com Maturation inhibitors target the final steps of the viral replication cycle, preventing the formation of mature, infectious viral particles. researchgate.net Although bevirimat's clinical development was halted due to the emergence of resistant strains, it spurred further research into other lupane derivatives. nih.govmdpi.com

Subsequent studies have shown that various lupane triterpenoids can act on multiple stages of the HIV-1 replication cycle, including:

Reverse Transcription: Inhibition of the enzyme that converts viral RNA into DNA. nih.govresearchgate.net

Integration: Blocking the insertion of viral DNA into the host cell's genome. nih.govresearchgate.net

Viral Transcription: Preventing the synthesis of viral RNA from the integrated DNA. nih.govresearchgate.net

Gag Production and Maturation: Interfering with the production and processing of the Gag polyprotein, which is essential for viral particle assembly. nih.govresearchgate.net

The multi-target nature of these compounds is advantageous as it may reduce the likelihood of drug resistance. nih.gov Even minor structural modifications to the lupane skeleton can lead to significant differences in antiviral activity and mechanism of action. nih.govnih.gov

| Lupane Triterpenoid Derivative | HIV-1 Replication Step Targeted |

| Betulone (B1248025) (LPT12) | Reverse transcription, integration, viral transcription, Gag production, maturation nih.govresearchgate.net |

| LPT38 | Integration, viral transcription, Gag production nih.govresearchgate.net |

| LPT42 | Reverse transcription, viral transcription, Gag production nih.govresearchgate.net |

Immunomodulatory Effects

Enhancement of Macrophage Activity

Lupane triterpenoids have demonstrated the ability to modulate the immune system, including the enhancement of macrophage activity. Macrophages are crucial cells of the innate immune system involved in phagocytosis, antigen presentation, and the production of cytokines.

Studies on lupeol-based triterpenoid esters have shown that they can enhance the proliferation of splenocytes at certain concentrations. nih.gov Other research on lupane-type triterpenes isolated from Acanthopanax gracilistylus demonstrated anti-inflammatory effects in LPS-induced RAW264.7 macrophages by inhibiting the expression of pro-inflammatory cytokines and the activation of NF-κB. scielo.br Betulin and betulinic acid have been shown to exhibit immunomodulatory actions by enhancing cellular immunity, humoral immunity, and the activity of macrophages. nih.gov These compounds can modulate the production of cytokines by Th1/Th2 cells, suggesting their potential use as immunomodulatory and anti-inflammatory agents. nih.gov

Oxidative Stress Inhibitory Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Triterpenoids, including those of the lupane class, can act as either inducers or inhibitors of ROS, depending on the specific compound and cellular context. nih.gov

Lupeol, for example, has been shown to possess antioxidant effects. mdpi.com In a mouse model of Alzheimer's disease, lupeol was found to decrease oxidative stress by activating the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response. mdpi.com It also demonstrated the ability to protect against neuroinflammation by suppressing activated glial cells and inflammatory mediators. mdpi.com Betulinic acid has also been shown to prevent alcohol-induced liver damage by improving the antioxidant system, increasing the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

The antioxidant potential of lupane triterpenoids has also been evaluated using methods such as the DPPH free radical scavenging assay and the β-carotene bleaching method. researchgate.net

Preclinical Research and Therapeutic Potential

In vitro Efficacy Studies

Cytotoxicity Assays against Diverse Human Cancer Cell Lines (e.g., PC3, MDA-MB-231, HT-29, HCT116, SK-MEL-28, MCF-7, K562, THP-1, HepG2, SiHa)

No published data are available on the cytotoxic effects of 16beta-Hydroxylup-20(29)-en-3-one against the specified human cancer cell lines.

In vitro Anti-inflammatory Models (e.g., Caco-2 cell model, RAW 264.7 macrophages, albumin denaturation assays)

There are no documented studies on the in vitro anti-inflammatory activity of this compound in the requested cellular models or biochemical assays.

Antimicrobial Susceptibility Testing

Information regarding the antimicrobial properties of this compound is not available in the current scientific literature.

Enzymatic Inhibition Assays (e.g., Cholinesterase assays)

No research detailing the enzymatic inhibition potential of this compound, including cholinesterase inhibition, could be located.

In vivo Preclinical Efficacy Models

Evaluation of Anti-inflammatory Activity in Animal Models (e.g., murine models)

There are no published in vivo studies evaluating the anti-inflammatory efficacy of this compound in any animal models.

Anticancer Efficacy in Murine Models (e.g., xenograft models for related compounds)

Direct in vivo studies on the anticancer efficacy of this compound using murine models, such as xenografts, have not been identified in the current body of scientific literature. However, the therapeutic potential of this compound can be inferred from the significant anticancer activities observed in structurally similar lupane-type triterpenoids, namely betulinic acid and lupeol (B1675499). These compounds have been evaluated in various cancer models, demonstrating their ability to inhibit tumor growth and modulate key signaling pathways. nih.govnih.gov

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Studies on related lupane (B1675458) triterpenoids have utilized this model to establish in vivo efficacy. For instance, betulinic acid has been shown to inhibit tumor growth in a xenograft model of colorectal cancer, an effect potentially mediated by the downregulation of vascular endothelial growth factor (VEGF) at the transcriptional level. nih.gov Similarly, extracts rich in triterpenes like betulin (B1666924), lupeol, and betulinic acid have demonstrated anticancer activity in a hepatocellular carcinoma xenograft model, which was associated with an increase in caspase 3/7 activity, indicative of apoptosis induction. nih.gov

Lupeol, another prominent lupane triterpenoid (B12794562), has also shown promise in murine models. It has been found to suppress tumorigenesis in hepatocellular carcinoma cells by reducing the population of cancer stem-like cells (CD133+) and modulating the PTEN-Akt pathway. uni.lu Furthermore, lupeol has exhibited the ability to reverse vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures, in a murine melanoma model.

The anticancer effects of these related compounds in murine models are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. nih.govuni.lu These pathways include the NF-κB, Wnt/β-catenin, and PI3K/Akt signaling cascades. nih.govuni.lu

Table 1: Examples of In Vivo Anticancer Activity of Related Lupane Triterpenoids in Murine Models

| Compound | Cancer Model | Key Findings |

| Betulinic Acid | Colorectal Cancer Xenograft | Inhibited tumor growth, possibly via downregulation of VEGF. nih.gov |

| Triterpene Extract (Betulin, Lupeol, Betulinic Acid) | Hepatocellular Carcinoma Xenograft | Increased caspase 3/7 activity, suggesting apoptosis induction. nih.gov |

| Lupeol | Hepatocellular Carcinoma | Suppressed tumorigenesis by reducing CD133+ cells and modulating the PTEN-Akt pathway. uni.lu |

| Lupeol | Murine Melanoma | Reversed vasculogenic mimicry. |

It is important to underscore that these findings are for related compounds and while they suggest a potential avenue for the therapeutic application of this compound, dedicated in vivo studies are required to ascertain its specific anticancer efficacy.

Other In vivo Models (e.g., Caenorhabditis elegans for toxicity screening)

As with murine cancer models, there is currently no published research specifically investigating the effects of this compound in the in vivo model organism Caenorhabditis elegans. This nematode is a valuable tool in early-stage toxicological screening due to its well-characterized genetics, rapid life cycle, and the conservation of many biological pathways with mammals. nih.govresearchgate.netnih.gov C. elegans provides a platform for assessing the effects of a compound on a whole, living organism, offering insights into potential toxicity that may not be apparent from in vitro cell-based assays. nih.govresearchgate.netnih.gov

The use of C. elegans in toxicity testing allows for the evaluation of various endpoints, including lethality, growth, reproduction, and behavior. nih.govresearchgate.net The genetic tractability of this organism also enables the investigation of specific molecular pathways involved in the toxic response. nih.gov Given that many signaling pathways are conserved between C. elegans and humans, this model can provide predictive data on the potential toxicity of novel compounds. nih.govacs.org

Table 2: Utility of Caenorhabditis elegans as a Model for Toxicity Screening

| Feature | Description | Relevance to Toxicology |

| Whole Organism | Possesses intact and metabolically active digestive, reproductive, endocrine, sensory, and neuromuscular systems. nih.govresearchgate.net | Provides a more holistic view of toxicity compared to in vitro models. nih.govresearchgate.netnih.gov |

| Rapid Life Cycle | Short generation time (approximately 3 days) and lifespan (2-3 weeks). fda.gov | Enables high-throughput screening and rapid generation of data. researchgate.netacs.org |

| Genetic Homology | A significant portion of its proteome has homologs in humans. acs.org | Allows for the study of conserved toxicity pathways. nih.govacs.org |

| Ease of Culture | Can be maintained at a low cost using standard in vitro techniques. nih.govresearchgate.net | Facilitates large-scale and cost-effective toxicological studies. nih.govresearchgate.net |

The absence of data for this compound in C. elegans represents a knowledge gap. Future research utilizing this model could provide valuable preliminary information on the safety profile of this compound, guiding further preclinical and clinical development.

Future Research Directions and Translational Perspectives

Discovery and Development of Novel Lead Compounds

The search for new and effective therapeutic agents is a continuous endeavor in medicinal chemistry. The process often begins with the identification of a "hit" compound, which through an extensive and costly optimization process, can be developed into a drug candidate. chemrxiv.org The utilization of large-scale screening collections, which can contain millions of compounds, increases the probability of discovering more potent and diverse hits. chemrxiv.org In this context, natural products and their derivatives, such as 16β-Hydroxylup-20(29)-en-3-one, represent a valuable resource for lead compound discovery.

A common strategy involves the synthesis of a series of derivatives from a lead molecule to explore their structure-activity relationships. For instance, a series of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides were designed and synthesized based on the lead molecule SLC-0111 for the discovery of novel carbonic anhydrase inhibitors. nih.gov This approach allows researchers to systematically modify the chemical structure to enhance desired biological activities and reduce potential off-target effects. The discovery of novel lead compounds from various substituted N-piperazine ether derivatives has been pursued to identify potential histamine (B1213489) H3 receptor antagonists. nih.gov

Computational Approaches in Drug Design and Molecular Docking for New Targets

Structure-based drug design (SBDD) has become an indispensable tool in modern drug discovery, offering a more rapid and cost-effective alternative to traditional high-throughput screening. nih.gov This approach leverages the three-dimensional structural information of a biological target to design molecules with high affinity and selectivity. nih.govnih.gov The increasing availability of protein structures from genomic and proteomic studies, coupled with advancements in computational power, has significantly propelled the application of SBDD. nih.gov

A critical step in SBDD is the identification and validation of the target protein's three-dimensional structure, which can be determined experimentally or predicted using in silico methods like homology modeling. nih.gov Once the structure is obtained, molecular docking simulations are widely used to predict the binding orientation of small molecules within the target's active site and to estimate their binding affinity. nih.govresearchgate.net These computational tools enable the screening of vast virtual libraries of compounds, accelerating the discovery of potent drug candidates. nih.gov For example, a computer-aided drug design (CADD) approach was used to screen a library of over 2500 hydroxyethylamine (HEA) compounds against the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, leading to the identification of promising hits. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by providing insights into the dynamic stability of the complex over time. nih.gov These computational methods, including the calculation of binding energies and the analysis of intermolecular interactions, are crucial for optimizing lead compounds and designing new molecules with enhanced therapeutic potential. researchgate.net

Exploration of New Biological Activities and Therapeutic Applications

The pentacyclic triterpenoid (B12794562) lupeol (B1675499), a structurally related precursor to 16β-Hydroxylup-20(29)-en-3-one, has demonstrated a wide array of biological activities, including anti-inflammatory, anti-arthritic, and chemopreventive properties. researchgate.net These findings suggest that derivatives of the lupane (B1675458) skeleton warrant further investigation for their therapeutic potential across various diseases.

Research has shown that lupeol and its derivatives can modulate key molecular pathways involved in inflammation and cancer. researchgate.net For instance, lupeol has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. In the context of cancer, lupeol can induce apoptosis in cancer cells through the mitochondrial pathway.

Furthermore, some lupane-type triterpenes have shown potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. For example, 3β-Hydroxy-lup-20(29)-en-16-one acts as a dual inhibitor with a preference for BChE. biocat.comcaltagmedsystems.co.uk The exploration of new biological activities for compounds like 16β-Hydroxylup-20(29)-en-3-one could lead to the identification of novel therapeutic applications for a range of disorders.

Advanced Mechanistic Studies to Elucidate Detailed Molecular Interactions

A deeper understanding of the molecular mechanisms underlying the biological activities of a compound is crucial for its development as a therapeutic agent. Advanced mechanistic studies aim to unravel the intricate interactions between a molecule and its biological targets. These studies often involve a combination of experimental and computational techniques.

For lupeol, it is known to influence multiple signaling pathways related to cell growth and apoptosis, which are critical in cancer biology. smolecule.com It has been suggested that lupeol is a multi-target agent with significant anti-inflammatory potential, targeting key molecular pathways that involve nuclear factor kappa B (NF-κB), cFLIP, Fas, and Kras. researchgate.net

Molecular modeling and docking studies can provide valuable insights into the specific binding interactions between a ligand and its target protein. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity and selectivity. nih.gov By elucidating these detailed molecular interactions, researchers can gain a clearer picture of how a compound exerts its biological effects, which is essential for rational drug design and optimization.

Development of Structure-Based Design Strategies for Enhanced Potency and Selectivity

Structure-based drug design (SBDD) strategies are pivotal in the optimization of lead compounds to enhance their potency and selectivity. nih.gov This approach relies on the three-dimensional structure of the target protein to guide the design of molecules that fit snugly into the binding site and form favorable interactions. nih.govnih.gov

The process typically involves an iterative cycle of designing, synthesizing, and testing new analogs of a lead compound. Computational tools play a significant role in this process by predicting how modifications to the chemical structure will affect binding affinity and other properties. nih.gov For example, after identifying an initial hit, medicinal chemists can use molecular modeling software to visualize the ligand-protein complex and identify opportunities for improvement. researchgate.net

Q & A

Q. What frameworks support the integration of multi-omics data to elucidate the compound’s mechanism of action?

- Methodological Approach: Use network pharmacology models to link transcriptomic, proteomic, and metabolomic datasets. Validate hub targets via CRISPR-Cas9 knockouts and rescue experiments. Employ pathway enrichment analysis (e.g., Gene Ontology) to identify perturbed biological processes .

Experimental Design Challenges

Q. How should researchers design dose-response studies to account for the compound’s non-linear pharmacokinetics?

Q. Q. What controls are essential for distinguishing between direct and off-target effects in in vivo toxicity studies?

- Methodological Approach: Include metabolite profiling (via LC-HRMS) and histopathological assessments. Use isobaric tagging (e.g., TMT) in proteomic studies to quantify pathway-specific perturbations. Pair with genetic knockouts (e.g., CYP450 isoforms) to isolate metabolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.